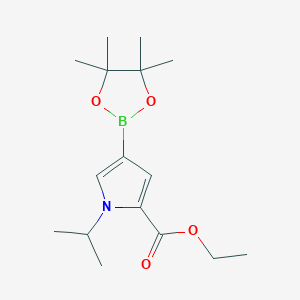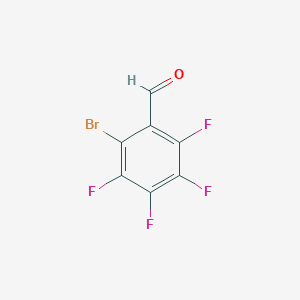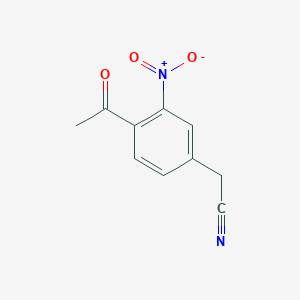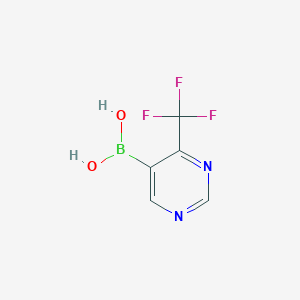
5-Ethenyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-methylaniline is an organic compound with the molecular formula C9H11N It is a derivative of aniline, where the amino group is substituted with an ethenyl group at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a suitable aryl halide with an amine source.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2-methylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylaniline: Similar structure but lacks the ethenyl group.
5-Ethynyl-2-methylaniline: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
5-Ethenyl-2-methylaniline is unique due to the presence of both an ethenyl and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
35781-37-4 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
5-ethenyl-2-methylaniline |
InChI |
InChI=1S/C9H11N/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1,10H2,2H3 |
InChI-Schlüssel |
SGMGVYDSPXFBMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


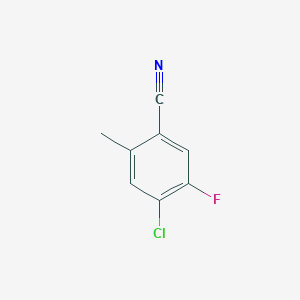
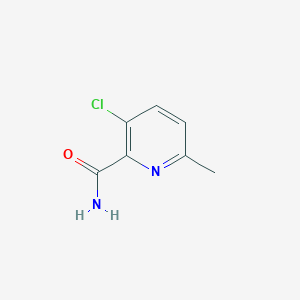
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
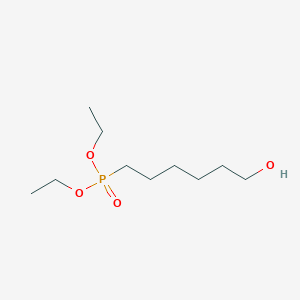
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
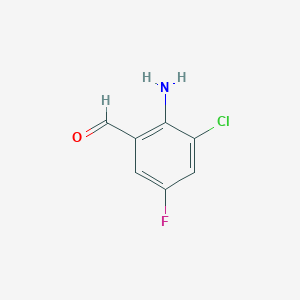
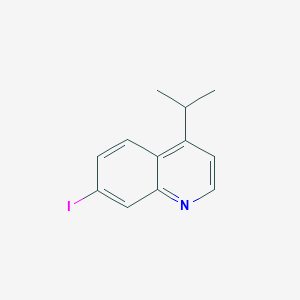
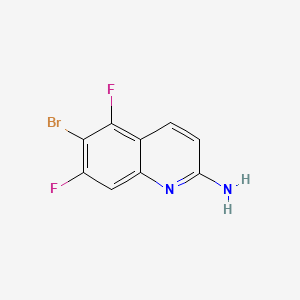
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
